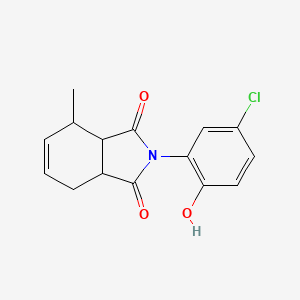

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorinated hydroxyphenyl group and a tetrahydroisoindole dione core, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the chlorination of a hydroxyphenyl precursor, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Industrial methods also emphasize the recovery and recycling of solvents and catalysts to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated or reduced forms.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Hydrolysis: Acidic hydrolysis might involve hydrochloric acid (HCl), while basic hydrolysis could use sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield quinones, while reduction could produce more saturated derivatives

Wissenschaftliche Forschungsanwendungen

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical products, including polymers and pharmaceuticals.

Wirkmechanismus

The mechanism by which 2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- This compound derivatives

- Other chlorinated hydroxyphenyl compounds

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Biologische Aktivität

2-(5-Chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly referred to as compound 1, is a synthetic derivative of isoindole that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted phenolic moiety and a tetrahydroisoindole core. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C14H12ClNO3

- Molar Mass : 277.7 g/mol

- CAS Number : 312920-63-1

Biological Activity Overview

Research has indicated that compound 1 exhibits several biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed findings from various studies.

Antimicrobial Activity

Compound 1 has demonstrated significant antimicrobial properties against various bacterial strains. In one study, the compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 6.25 µg/mL to higher values depending on the strain tested. The presence of the chloro group on the phenolic ring enhances its interaction with bacterial cell membranes, contributing to its efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of compound 1 has been evaluated in several cancer cell lines. Notably:

- Cell Line Studies : In vitro studies showed that compound 1 had IC50 values below those of standard chemotherapeutic agents like doxorubicin in certain cancer cell lines, indicating superior cytotoxicity .

- Mechanism of Action : Molecular dynamics simulations suggested that compound 1 interacts with key proteins involved in cancer cell proliferation through hydrophobic interactions and hydrogen bonding .

Anti-inflammatory Effects

Preliminary studies suggest that compound 1 may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell culture models . Further research is needed to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its structural components:

- The chloro group at position 5 enhances electron-withdrawing capacity, increasing the reactivity towards biological targets.

- The hydroxyl group at position 2 is essential for forming hydrogen bonds with target proteins, enhancing binding affinity.

| Structural Feature | Contribution to Activity |

|---|---|

| Chloro group | Enhances membrane permeability |

| Hydroxyl group | Facilitates hydrogen bonding |

| Tetrahydroisoindole core | Provides structural stability |

Case Studies

Several case studies have highlighted the potential of compound 1:

- Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that compound 1 outperformed traditional antibiotics against resistant strains of Staphylococcus aureus.

- Cytotoxicity in Cancer Cells : Research published in Journal of Medicinal Chemistry reported that compound 1 induced apoptosis in human breast cancer cells through mitochondrial pathways .

- Inflammation Reduction : A recent investigation indicated that treatment with compound 1 reduced inflammation markers in a rodent model of arthritis .

Eigenschaften

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-8-3-2-4-10-13(8)15(20)17(14(10)19)11-7-9(16)5-6-12(11)18/h2-3,5-8,10,13,18H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYGQEBBBWTAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.